molecular formula C12H26 B14553036 3-Ethyl-3,4,4-trimethylheptane CAS No. 62198-76-9

3-Ethyl-3,4,4-trimethylheptane

Cat. No.: B14553036
CAS No.: 62198-76-9
M. Wt: 170.33 g/mol
InChI Key: SIIFYRMARKBLER-UHFFFAOYSA-N
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Description

Significance of Highly Branched Alkanes in Contemporary Chemical Research

The study of highly branched alkanes holds considerable importance in modern chemical research, primarily driven by their applications in the fuel and materials science sectors.

Fuel and Lubricant Industry: A primary area of interest is their role as components in fuels. longdom.org Highly branched alkanes are known to improve the octane (B31449) rating of gasoline, as they are less prone to premature ignition, or "knocking," in internal combustion engines compared to their linear isomers. longdom.orgscienceskool.co.ukechemi.com The extensive branching leads to a more stable carbocation intermediate during combustion, allowing for a smoother and more controlled burn. echemi.com This makes them desirable components for high-performance fuels. For instance, 2,2,4-trimethylpentane, a highly branched isomer of octane, is the standard for the 100-point on the octane rating scale. longdom.org Furthermore, branched alkanes are crucial in the formulation of lubricating oils and greases, where their specific viscosity and flow properties are advantageous. ontosight.ai

Chemical Feedstock and Polymer Science: Beyond fuels, these complex alkanes serve as valuable chemical feedstocks. scienceskool.co.uk Their unique structures can be starting points for the synthesis of various other organic molecules. In polymer science, alkanes with high degrees of branching can be used in polymerization processes. For example, isododecane, a mixture of C12H26 isomers, is utilized as a suspending agent for catalysts in the polymerization of olefins. haltermann-carless.com

Fundamental Chemical Studies: From a fundamental perspective, highly branched alkanes are excellent models for studying the relationship between molecular structure and physical properties. The branching affects intermolecular forces, specifically van der Waals forces, which in turn influences properties like boiling point and viscosity. chemhume.co.uk Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact and results in lower boiling points compared to less branched isomers. chemhume.co.ukontosight.ai

Scope and Focus of Academic Inquiry into 3-Ethyl-3,4,4-trimethylheptane

While extensive research exists on highly branched alkanes as a class, academic inquiry specifically targeting this compound is limited. Much of the available information is in the form of database entries that provide computed physical and chemical properties. nih.gov

Academic interest in a specific alkane isomer like this compound typically falls into several key areas:

Thermochemical and Physical Property Determination: Researchers would be interested in experimentally determining and computationally modeling its fundamental properties such as boiling point, melting point, density, viscosity, and heat of formation. These data points are crucial for understanding its behavior and for its potential use in various applications.

Spectroscopic Analysis: Detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry would be conducted to unequivocally confirm its structure and to provide a reference for its identification in complex mixtures.

Combustion Chemistry: As with other branched alkanes, its combustion characteristics, including ignition delay and flame speed, would be of interest to fuel scientists. These studies help in developing more accurate models for fuel combustion.

Synthetic Methodologies: The development of efficient and selective methods for the synthesis of specific, highly substituted alkanes is an ongoing area of research in organic synthesis.

Given its status as one of the 355 constitutional isomers of dodecane, much of the research that would include this compound is likely part of broader studies on C12H26 isomers as a group, for instance, as components of jet fuel surrogates. wikipedia.orgucla.eduacs.org

Structural Characterization and Positional Isomerism within Heavily Substituted Heptanes

The systematic naming of this compound is dictated by the IUPAC rules of nomenclature, which provide a clear and unambiguous way to define its structure. libretexts.orgpressbooks.publumenlearning.com The parent chain is the longest continuous chain of carbon atoms, which in this case is a heptane (B126788) chain. The substituents (an ethyl group and three methyl groups) are then named and their positions are indicated by numbering the parent chain to give the substituents the lowest possible locants. youtube.com

Positional isomerism is a key feature of heavily substituted alkanes. Isomers are molecules that have the same molecular formula but different arrangements of atoms. ucla.edu For the molecular formula C12H26, there are 355 possible constitutional isomers. wikipedia.orgucla.edu Even within the subset of heavily substituted heptanes, numerous positional isomers exist. These isomers differ in the placement of the alkyl groups along the heptane backbone.

The table below illustrates the concept of positional isomerism by comparing this compound with some of its other isomers that also feature a heptane parent chain.

PropertyThis compound4-Ethyl-3,3,4-trimethylheptane3-Ethyl-2,4,4-trimethylheptane4-Ethyl-2,3,4-trimethylheptane
Molecular Formula C12H26C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.33170.33170.34170.33
CAS Number 62198-76-962198-72-562198-63-462198-55-4
Parent Chain HeptaneHeptaneHeptaneHeptane
Substituent Positions 3-ethyl, 3-methyl, 4,4-dimethyl3,3-dimethyl, 4-ethyl, 4-methyl2-methyl, 3-ethyl, 4,4-dimethyl2,3-dimethyl, 4-ethyl, 4-methyl

Data sourced from PubChem and other chemical databases. nih.govchemsrc.comnih.govnist.gov

This table highlights how a simple shift in the position of the ethyl and methyl groups results in distinct chemical compounds with unique identifiers (CAS Numbers), demonstrating the vast structural diversity achievable with a relatively small number of carbon and hydrogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-76-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-3,4,4-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-10-11(4,5)12(6,8-2)9-3/h7-10H2,1-6H3

InChI Key

SIIFYRMARKBLER-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 3,4,4 Trimethylheptane

Retrosynthetic Analysis for the Construction of Complex Branched Hydrocarbons

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.comnumberanalytics.com This process involves theoretically cleaving bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. slideshare.netstudysmarter.co.uk

For a molecule like 3-Ethyl-3,4,4-trimethylheptane, the core challenge lies in constructing the C3 and C4 quaternary and tertiary centers. Strategic disconnections should aim to simplify this sterically hindered core. numberanalytics.comnumberanalytics.com

The structure of this compound features a heptane (B126788) backbone with ethyl and methyl groups at the C3 position and two methyl groups at the C4 position. The most logical disconnections would target the bonds central to the molecule's complexity, particularly the C3-C4 bond or adjacent bonds.

Key Disconnection Points:

C3-C4 Bond Disconnection: Breaking the bond between the two most substituted carbons is a primary strategy. This simplifies the molecule into two less complex fragments, though the subsequent re-formation can be challenging due to steric hindrance.

Functional Group-Assisted Disconnection: Alkanes lack functional groups, making direct disconnections difficult. youtube.com A common strategy is to introduce a functional group, such as a hydroxyl group, to facilitate bond formation. This group is then removed in a final step. For instance, targeting the C3-OH bond in a precursor alcohol allows for disconnection to a ketone and an organometallic reagent. studysmarter.co.uk

Table 1: Retrosynthetic Disconnection Strategies for this compound
Disconnection StrategyBond CleavedGenerated Synthons (Idealized Fragments)Corresponding Reagents (Synthetic Equivalents)
Corey-House CouplingC4-C5(3-Ethyl-3,4,4-trimethylbutyl) anion + (Propyl) cationLithium di(3-ethyl-3,4,4-trimethylbutyl)cuprate + Propyl bromide
Grignard Addition to KetoneC3-C(ethyl)(3,4,4-Trimethylheptan-3-one) + (Ethyl) anion3,4,4-Trimethylheptan-3-one + Ethylmagnesium bromide
Grignard Addition to KetoneC3-C(methyl)(3-Ethyl-4,4-dimethylheptan-3-one) + (Methyl) anion3-Ethyl-4,4-dimethylheptan-3-one + Methylmagnesium bromide

Based on the disconnection strategies, several key building blocks can be identified. The choice of precursors depends on the chosen synthetic route, aiming for readily available and reactive molecules.

For Corey-House Synthesis: This route would necessitate the synthesis of a complex organocuprate. A plausible precursor would be 3-ethyl-3,4,4-trimethylbutyl halide, which itself requires a multi-step synthesis. The other component, a propyl halide, is a simple starting material.

For Grignard-based Syntheses: This approach relies on the synthesis of specific ketones.

Route A: Requires 3,4,4-trimethylheptan-3-one. This ketone can be envisioned as arising from the reaction of 2,2-dimethylpentanoyl chloride with an appropriate organocadmium or organocuprate reagent.

Route B: Requires 3-ethyl-4,4-dimethylheptan-3-one. This precursor is similarly complex and would need to be synthesized.

The Grignard approach, followed by deoxygenation, often presents a more practical pathway due to the well-established reliability of Grignard additions to ketones and the availability of methods for alcohol reduction. masterorganicchemistry.com

Carbon-Carbon Bond Formation Strategies in Branched Alkane Synthesis

The formation of carbon-carbon bonds is the cornerstone of synthesizing the skeleton of this compound. Organometallic reactions are particularly powerful tools for this purpose.

The Corey-House synthesis is a versatile method for forming alkanes by coupling an organocuprate (Gilman reagent) with an alkyl halide. wikipedia.orgbyjus.comunacademy.com This reaction is highly effective for joining two different alkyl groups, including tertiary ones, to form unsymmetrical alkanes with high yields. byjus.comtestbook.com

The synthesis proceeds in two main stages:

Formation of the Gilman Reagent: An alkyl halide is treated with lithium metal to form an alkyllithium reagent (R-Li). This is then reacted with copper(I) iodide (CuI) to generate the lithium dialkylcuprate (R₂CuLi). byjus.comtestbook.com

Coupling: The Gilman reagent is reacted with a second alkyl halide (R'-X) to form the new alkane (R-R'). unacademy.comvedantu.com

For the synthesis of this compound, a potential Corey-House strategy involves the reaction between lithium di(sec-butyl)cuprate and 3-bromo-3-ethyl-2-methylhexane. However, a more sterically feasible approach might disconnect the molecule into a less hindered primary halide and a more complex cuprate (B13416276). For example, reacting lithium di(3-ethyl-3,4,4-trimethylbutyl)cuprate with ethyl bromide. The success of this reaction would heavily depend on the ability to synthesize the complex cuprate and overcome the steric hindrance during the coupling step. A key advantage of the Corey-House reaction is that it generally avoids the rearrangements and elimination side-reactions that can plague other methods. wikipedia.org

Table 2: Proposed Corey-House Synthesis Step
Gilman ReagentAlkyl HalideProductKey Features
Lithium di(3-ethyl-3,4,4-trimethylbutyl)cuprateEthyl bromideThis compoundForms C4-C5 bond. Effective for coupling primary halides. byjus.com Requires synthesis of a complex organocuprate.

A highly effective and common strategy for constructing tertiary alcohols, which are precursors to highly substituted alkanes, is the Grignard reaction. organicchemistrytutor.comkhanacademy.org A Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbon of a ketone to form a new carbon-carbon bond. organicchemistrytutor.com

To synthesize this compound, a retrosynthetic analysis points to the precursor alcohol, 3-ethyl-3,4,4-trimethylheptan-3-ol. This tertiary alcohol can be formed via two primary Grignard routes:

Route A: The addition of ethylmagnesium bromide to 3,4,4-trimethylheptan-3-one.

Route B: The addition of methylmagnesium bromide to 3-ethyl-4,4-dimethylheptan-3-one.

Once the tertiary alcohol is synthesized, the hydroxyl group must be removed to yield the final alkane. The deoxygenation of tertiary alcohols can be challenging but is a well-documented transformation. nih.gov Modern methods often proceed via radical mechanisms, such as the Barton-McCombie deoxygenation, or through catalytic reductions using systems like titanium or indium catalysts that can selectively dehydroxylate tertiary alcohols under mild conditions. nih.govorganic-chemistry.org This two-step sequence—Grignard addition followed by deoxygenation—provides a powerful and flexible route to sterically congested alkanes. nih.govresearchgate.net

Table 3: Proposed Grignard Synthesis and Deoxygenation
StepKetone PrecursorGrignard ReagentIntermediate ProductSubsequent Reaction
1A3,4,4-Trimethylheptan-3-oneEthylmagnesium bromide3-Ethyl-3,4,4-trimethylheptan-3-olCatalytic deoxygenation (e.g., using Ti-based catalysts) nih.gov
1B3-Ethyl-4,4-dimethylheptan-3-oneMethylmagnesium bromide3-Ethyl-3,4,4-trimethylheptan-3-ol

Organometallic Coupling Reactions:

Application of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. fiveable.menobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide powerful tools for constructing complex molecular architectures that would be difficult to achieve through classical methods. nobelprize.orglibretexts.org The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of an organic halide to the Pd(0) center, transmetalation of an organometallic reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. fiveable.menobelprize.org

For the synthesis of a sterically congested molecule like this compound, reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Stille (organotin) couplings are of particular interest. fiveable.melibretexts.org The successful coupling of sterically hindered fragments, such as the tertiary alkyl groups required for the target molecule, often necessitates the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands. nih.gov These ligands facilitate the challenging oxidative addition and reductive elimination steps involving hindered substrates. nih.govsigmaaldrich.com

A hypothetical retrosynthetic analysis for this compound could involve the coupling of a tertiary organometallic compound with a secondary alkyl halide. For instance, a Negishi coupling could be envisioned between (3,3-dimethylbutan-2-yl)zinc chloride and 3-bromo-3-methylhexane. The use of organozinc reagents in Negishi couplings is advantageous due to their high reactivity and tolerance of a wide range of functional groups. nobelprize.org

Table 1: Overview of Selected Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic Reagent (R-M)Organic Halide (R'-X)Key Features & Challenges for Branched Alkane Synthesis
Suzuki-Miyaura Coupling R-B(OR)₂ (Organoboron)Aryl, Vinyl, Alkyl HalidesTolerates many functional groups; requires a base; coupling of secondary/tertiary alkylboranes can be challenging. nobelprize.org
Negishi Coupling R-ZnX (Organozinc)Aryl, Vinyl, Alkyl HalidesHighly reactive nucleophiles; allows for a wide range of functional groups; moisture sensitive. nobelprize.org
Stille Coupling R-Sn(Alkyl)₃ (Organotin)Aryl, Vinyl, Alkyl HalidesTolerant of most functional groups; toxicity of tin byproducts is a major drawback. libretexts.org
Heck Reaction AlkeneAryl, Vinyl HalidesCouples halides with alkenes; not directly applicable for creating the saturated C-C bond in this context. fiveable.me
McMurry Reaction and Related Reductive Couplings

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.org This reaction is particularly effective for synthesizing sterically congested and tetrasubstituted alkenes that are otherwise difficult to prepare. organicreactions.orgslideshare.netthieme-connect.de The process utilizes low-valent titanium species, typically generated in situ by reducing titanium chlorides like TiCl₃ or TiCl₄ with agents such as zinc-copper couple, lithium aluminum hydride, or potassium graphite. wikipedia.orgyoutube.com

The mechanism involves two main stages: a pinacol (B44631) coupling of the two carbonyl compounds on the surface of the low-valent titanium to form a 1,2-diolate (pinacolate), followed by deoxygenation of this intermediate to yield the alkene. wikipedia.orgorganic-chemistry.org The high oxophilicity of titanium provides the thermodynamic driving force for the deoxygenation step. wikipedia.org

To synthesize this compound, one could first construct a suitable alkene precursor via a McMurry reaction, followed by catalytic hydrogenation. A mixed-McMurry coupling between two different ketones would be required to generate the specific asymmetric carbon skeleton. For example, the coupling of 3-pentanone (B124093) and 3,3-dimethyl-2-butanone (pinacolone) could theoretically yield 3-ethyl-4,4-dimethylhept-3-ene. However, mixed couplings often result in a statistical mixture of three products (two homo-coupled and one cross-coupled), which would necessitate a difficult separation. organicreactions.org A more controlled, albeit indirect, approach might involve the homocoupling of a more complex ketone. The reaction is invaluable for creating highly substituted double bonds, which are key precursors to densely branched alkanes. youtube.com

Table 2: Hypothetical McMurry Reaction for Alkene Precursor Synthesis

Reactant 1 (Ketone)Reactant 2 (Ketone)Key ReagentsAlkene Product (Cross-Coupled)Final Alkane (after Hydrogenation)
3-Pentanone3,3-Dimethyl-2-butanone1. TiCl₄, Zn(Cu) 2. Heat (reflux in THF) wikipedia.org3-Ethyl-4,4-dimethylhept-3-ene3-Ethyl-4,4-dimethylheptane*
Note: This yields a structural isomer. Achieving the precise target would require a different disconnection or subsequent C-C bond formation.

Carbanion-Mediated Coupling Reactions:

Aldol (B89426) Addition and Condensation Reactions for Carbon Framework Elongation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound. wikipedia.orglibretexts.org The initial product is a β-hydroxy aldehyde or ketone (the aldol addition product). iitk.ac.in Subsequent heating, often under basic or acidic conditions, can lead to dehydration, yielding a conjugated α,β-unsaturated carbonyl compound in what is known as an aldol condensation. libretexts.orgmnstate.edu

For the synthesis of an asymmetric molecule like this compound, a crossed-aldol reaction between two different carbonyl partners is necessary. libretexts.org A significant challenge in crossed-aldol reactions is controlling the selectivity when both reactants possess α-hydrogens, which can lead to a mixture of up to four products. libretexts.org This issue can be mitigated by using a reactant with no α-hydrogens, such as 2,2-dimethylpropanal (pivaldehyde), which can only act as the electrophilic acceptor. wikipedia.org

A plausible synthetic route could involve the reaction of the enolate of 3-pentanone (acting as the nucleophile) with 2,2-dimethylpropanal. The resulting β-hydroxy ketone could then be dehydrated to form an α,β-unsaturated ketone. This intermediate would require several further steps, including hydrogenation of the alkene, reduction of the ketone to an alcohol, and conversion of the alcohol to the final methyl group, to arrive at the target alkane.

Table 3: Potential Crossed-Aldol Reaction Sequence

Nucleophile (Enolate Source)Electrophile (Carbonyl Acceptor)Intermediate Product (Aldol Addition)Condensation Product
3-Pentanone2,2-Dimethylpropanal5-Ethyl-6-hydroxy-2,2,5-trimethyl-3-hexanone5-Ethyl-2,2,5-trimethyl-4-hexen-3-one
Wittig Reactions for Stereoselective Alkene Formation

The Wittig reaction provides a highly versatile and reliable method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com Discovered by Georg Wittig, for which he received the 1979 Nobel Prize in Chemistry, the reaction involves a triphenyl phosphonium (B103445) ylide (the Wittig reagent) attacking a carbonyl carbon. lumenlearning.commasterorganicchemistry.com The reaction is particularly valuable because the double bond is formed with absolute regiochemical control, and it is effective even with sterically hindered ketones, a significant advantage for the synthesis of precursors to highly branched alkanes. wikipedia.orglibretexts.org

The reaction proceeds through a betaine (B1666868) or, more likely, a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate rapidly decomposes to form the desired alkene and the highly stable triphenylphosphine (B44618) oxide, the formation of which is the major thermodynamic driving force for the reaction. lumenlearning.com

To synthesize this compound, one would first target a highly substituted alkene precursor, such as 3-ethyl-4,4-trimethylhept-3-ene, which could then be hydrogenated. A Wittig retrosynthesis of this alkene disconnects it into a ketone and an ylide. A feasible approach would be the reaction of 3-pentanone with the ylide derived from 2-bromo-2,2-dimethylpropane. However, generating an ylide from a neopentyl-type halide is challenging. A more viable disconnection involves reacting the sterically hindered ketone 3,3-dimethyl-2-pentanone (B1585287) with the ylide generated from 1-bromopropane. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; unstabilized ylides generally favor the Z-alkene, while the Schlosser modification can be employed to obtain the E-alkene. wikipedia.org

Table 4: Retrosynthetic Analysis and Forward Synthesis via Wittig Reaction

Target Alkene PrecursorKetone ComponentYlide Precursor (Alkyl Halide)Wittig Reagent
3-Ethyl-4,4-dimethylhept-3-ene3,3-Dimethyl-2-pentanone1-Bromopropane(Propylidene)triphenylphosphorane

Synthesis via Metal Alkyl/Aryloxide Complexes:

Nucleophilic and Electrophilic Attack Approaches

The use of organometallic reagents, which function as metal alkyl complexes, is a foundational strategy for constructing carbon skeletons through nucleophilic attack. Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles that readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. labster.com This approach is central to the synthesis of branched alkanes, as it allows for the creation of tertiary alcohols which serve as key intermediates. plymouth.ac.uk

A retrosynthetic strategy for this compound can involve disconnecting one of the alkyl groups from a tertiary or quaternary carbon to reveal a tertiary alcohol precursor. This alcohol can be synthesized via a Grignard reaction. For example, the tertiary alcohol 3-ethyl-4,4-dimethyl-3-heptanol can be prepared by reacting the ketone 4,4-dimethyl-3-heptanone with ethylmagnesium bromide. Alternatively, the same alcohol could be formed by reacting 3-pentanone with a tert-butylmagnesium halide, followed by reaction with a methylating agent.

Once the tertiary alcohol is formed, it can be readily dehydrated using an acid catalyst to form a mixture of alkene isomers. Subsequent catalytic hydrogenation of this alkene mixture over a catalyst like palladium on carbon (Pd/C) yields the final saturated alkane. plymouth.ac.ukplymouth.ac.uk This Grignard-dehydration-hydrogenation sequence is a robust and well-established pathway for synthesizing highly substituted alkanes. plymouth.ac.uk

While electrophilic attack by a metal complex is a known mechanistic step in some catalytic cycles, the predominant use of simple metal alkyls in C-C bond formation for alkane synthesis is as nucleophiles. wikipedia.orgbyjus.com The nucleophilic addition to carbonyls remains the most direct and widely applied of these approaches.

Table 5: Synthesis Pathway via Grignard Reaction

Ketone ReactantGrignard ReagentTertiary Alcohol IntermediateSubsequent Steps
4,4-Dimethyl-3-heptanoneEthylmagnesium bromide (EtMgBr)3-Ethyl-4,4-dimethyl-3-heptanol1. Dehydration (e.g., H₂SO₄, heat) 2. Hydrogenation (H₂, Pd/C) plymouth.ac.uk
Oxidative Addition and Migratory Insertion Mechanisms

The construction of the sterically hindered quaternary carbon centers in this compound can be approached through sophisticated organometallic pathways involving oxidative addition and migratory insertion. These reactions are fundamental to many catalytic cycles that form new carbon-carbon bonds. libretexts.orgacs.org

Oxidative Addition: This class of reaction involves the addition of a substrate, typically an alkyl halide, to a metal center, which results in an increase in both the coordination number and the oxidation state of the metal. libretexts.org For the synthesis of a precursor to this compound, a suitable metal complex, often a low-valent transition metal, would react with an appropriate alkyl halide. For instance, a rhodium(I) complex can undergo oxidative addition with methyl iodide. acs.org This process is a critical step as it activates the organic substrate for subsequent reactions. libretexts.orgresearchgate.net

Migratory Insertion: Following oxidative addition, a migratory insertion reaction can occur where a ligand, such as carbon monoxide (CO), inserts into a metal-alkyl bond. umb.edu This forms an acyl-metal complex. The reaction rate can be significantly influenced by Lewis acids or polar solvents. umb.edu This step is crucial for building the carbon chain length necessary for the target molecule. The resulting metal-acyl species can then be further manipulated. For example, reaction with an acid can yield an aldehyde, or reaction with another alkyl halide could lead to a ketone. libretexts.org

A potential, albeit complex, synthetic sequence for a precursor to this compound could involve the sequential oxidative addition of different alkyl groups and migratory insertion steps to assemble the required carbon framework. The challenge lies in controlling the regioselectivity of these additions to achieve the specific branching pattern of the target molecule.

Reaction Step Description Key Factors Potential Application in Synthesis
Oxidative Addition A metal complex reacts with an organic halide, increasing the metal's oxidation state and coordination number. libretexts.orgNature of the metal, ligands, and the organic halide. acs.orgActivation of alkyl groups for C-C bond formation.
Migratory Insertion A ligand (e.g., CO) inserts into a metal-alkyl bond to form a new functional group (e.g., acyl). umb.eduPresence of Lewis acids, solvent polarity. umb.eduElongation of the carbon chain.

Strategies for Alkane Saturation via Reduction

Once an unsaturated precursor containing the correct carbon skeleton for this compound is synthesized, the final step is the removal of any double bonds or functional groups to yield the saturated alkane.

Catalytic hydrogenation is a widely used and efficient method for the saturation of carbon-carbon double and triple bonds. libretexts.org This process involves the addition of hydrogen (H₂) across the multiple bond in the presence of a metal catalyst. libretexts.org

To synthesize this compound, an alkene or alkyne precursor with the corresponding carbon framework would be subjected to hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.org The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst can be crucial, especially if chemoselectivity is required, for instance, reducing a double bond in the presence of other functional groups. organic-chemistry.org For complete saturation to the alkane, highly active catalysts like platinum or palladium are generally effective. libretexts.org The process involves the syn-addition of hydrogen atoms to the same face of the double bond, a detail that is critical for stereochemical outcomes in other contexts. libretexts.org

Catalyst Typical Substrates Key Features
Palladium on Carbon (Pd/C) Alkenes, AlkynesHighly efficient, widely used. organic-chemistry.org
Platinum Oxide (PtO₂) Alkenes, AlkynesVery active catalyst. libretexts.org
Raney Nickel Alkenes, AlkynesA cost-effective alternative. libretexts.org

Alternatively, the carbon skeleton of this compound can be assembled in a precursor that contains oxygenated functional groups like alcohols or carbonyls (aldehydes and ketones). These groups must then be reduced to methylene (B1212753) (CH₂) groups.

The direct conversion of alcohols to alkanes can be challenging and often proceeds in two steps: conversion of the alcohol to a better leaving group (like a halide or sulfonate ester) followed by reduction. unacademy.com

The reduction of aldehydes and ketones to alkanes is a more direct process. unacademy.com Two classic named reactions for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce a ketone or aldehyde to the corresponding alkane. unacademy.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the carbonyl compound and hydrazine, followed by treatment with a strong base at high temperatures to yield the alkane and nitrogen gas. unacademy.com

These reductions are powerful tools for deoxygenation. For instance, a ketone precursor with the carbon backbone of this compound could be synthesized and then subjected to one of these reduction methods to obtain the final saturated alkane. unacademy.comunacademy.com The choice between the two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Reduction Method Reagents Substrate
Clemmensen Reduction Zinc amalgam (Zn(Hg)), Hydrochloric acidAldehydes, Ketones unacademy.com
Wolff-Kishner Reduction Hydrazine (N₂H₄), Strong base (e.g., KOH)Aldehydes, Ketones unacademy.com
Reduction of Alcohols Two-step: Convert to halide/sulfonate, then reduce (e.g., with LiAlH₄)Alcohols unacademy.com

Stereochemical Control and Regioselectivity in Branched Alkane Synthesis

The synthesis of a specific, highly branched alkane like this compound, which possesses a chiral center at the C3 position, necessitates precise control over the formation of its carbon skeleton. Regioselectivity and, where applicable, stereoselectivity are paramount.

Regioselectivity refers to the control of where a reaction takes place on a molecule, leading to a specific constitutional isomer. wikipedia.org In the context of synthesizing this compound, this means ensuring that the ethyl and methyl groups are attached at the correct positions on the heptane backbone. This is often achieved through the careful choice of starting materials and reaction conditions. numberanalytics.com For example, in building the carbon framework through Grignard reactions or other C-C bond-forming reactions, the structure of the electrophile and the nucleophile will dictate the regiochemical outcome. The use of directing groups or specific catalysts can also steer a reaction towards the desired regioisomer. numberanalytics.com

Stereochemical Control would be crucial if a specific stereoisomer of this compound were the target. The molecule has a stereocenter at the C3 carbon. Achieving a high degree of stereoselectivity in the synthesis of such a complex, acyclic alkane is a significant challenge. Asymmetric synthesis strategies would need to be employed. This could involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material. For instance, an asymmetric hydrogenation of a prochiral alkene precursor could potentially establish the stereocenter at C3. However, creating the adjacent quaternary carbon at C4 adds another layer of steric hindrance that must be managed.

The synthesis of highly branched alkanes often involves isomerization processes in industrial settings, but for a targeted laboratory synthesis of a single isomer, precise, step-wise construction is necessary. researchgate.net Reactions like free-radical halogenation, while useful for functionalizing alkanes, often lead to mixtures of products due to poor regioselectivity, making them less suitable for the precise synthesis of a complex molecule like this compound unless the starting material has highly symmetrical C-H bonds. masterorganicchemistry.com

Concept Definition Relevance to Synthesis
Regioselectivity The preference for a reaction to occur at a particular position on a molecule. wikipedia.orgEssential for ensuring the correct placement of the ethyl and methyl substituents on the heptane chain.
Stereoselectivity The preferential formation of one stereoisomer over another.Important if a specific enantiomer or diastereomer of this compound is desired.

Conformational Analysis and Steric Effects in 3 Ethyl 3,4,4 Trimethylheptane

Fundamental Principles of Alkane Conformational Isomerism

The free rotation around carbon-carbon single (σ) bonds is a fundamental concept in organic chemistry, leading to various three-dimensional arrangements known as conformations or conformational isomers. maricopa.edu While this rotation is often described as "free," it is in fact hindered by small energy barriers. rutgers.edu

Rotation about an sp3-sp3 carbon-carbon bond is not entirely free due to a small energy barrier. rutgers.edu This resistance to rotation is termed torsional strain. For instance, in ethane (B1197151), the simplest hydrocarbon with a C-C single bond, two primary conformations exist: staggered and eclipsed. The staggered conformation, where the hydrogen atoms on adjacent carbons are as far apart as possible, is more stable and represents an energy minimum. lumenlearning.com The eclipsed conformation, where the hydrogens are aligned, is less stable and corresponds to an energy maximum. lumenlearning.com The energy difference between these two conformations in ethane is approximately 12 kJ/mol (about 2.9 kcal/mol), which constitutes the rotational energy barrier. pressbooks.publibretexts.org This barrier is small enough to be easily overcome at room temperature, allowing for rapid interconversion between conformers. lumenlearning.com

As the complexity of the alkane increases, so does the energy barrier to rotation. In propane, the barrier is slightly higher, at about 14 kJ/mol (3.4 kcal/mol). pressbooks.publibretexts.org This increase is due to the interaction between a methyl group and a hydrogen atom in the eclipsed state, which is energetically more costly than the hydrogen-hydrogen interaction in ethane. pressbooks.publibretexts.org

The total energetic cost of a particular conformation is determined by the interplay of two main types of strain:

Torsional Strain: This type of strain arises from the repulsion between the electron clouds of bonds on adjacent atoms. fiveable.me It is maximized in an eclipsed conformation where bonds are aligned and minimized in a staggered conformation. maricopa.edufiveable.me For example, the 12 kJ/mol energy barrier in ethane is primarily due to torsional strain from three eclipsing H-H interactions. libretexts.org

Steric Strain (or Steric Hindrance): This is a repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow. lumenlearning.compressbooks.pub This strain becomes significant in larger alkanes. In butane (B89635), for example, a staggered conformation known as the gauche conformation has the two methyl groups at a 60° dihedral angle to each other. Although it is a staggered conformation (minimizing torsional strain), it is about 3.8 kJ/mol (0.9 kcal/mol) higher in energy than the anti conformation, where the methyl groups are 180° apart. pressbooks.publibretexts.org This energy difference is due to the steric strain between the two bulky methyl groups in the gauche arrangement. lumenlearning.com The most unstable conformation of butane is the fully eclipsed form, where the two methyl groups eclipse each other, resulting in significant torsional and steric strain. lumenlearning.com Generally, the larger the interacting groups, the greater the steric strain. lumenlearning.com

Elucidation of the Conformational Landscape of 3-Ethyl-3,4,4-trimethylheptane

This compound is a highly branched alkane, and its conformational analysis is considerably more complex than that of simple alkanes. The steric hindrance due to the bulky substituents around the central C3-C4 bond dictates the relative stabilities of its various conformations. nih.gov

To analyze the conformations of this compound, we can use Newman projections, which provide a view down a specific carbon-carbon bond. libretexts.org For the C3-C4 bond, the front carbon (C3) is attached to an ethyl group, a methyl group, and a propyl group (the rest of the heptane (B126788) chain). The back carbon (C4) is attached to two methyl groups and a propyl group.

Substituents for C3-C4 Newman Projection:

Front Carbon (C3): Ethyl (CH₂CH₃), Methyl (CH₃), and Propyl (CH₂CH₂CH₃)

Back Carbon (C4): Two Methyl (CH₃) groups and a Propyl (CH₂CH₂CH₃) group

A full 360° rotation around the C3-C4 bond would generate numerous staggered and eclipsed conformations. The most stable conformations will seek to place the largest groups anti (180°) to each other, while the least stable will have the largest groups eclipsing each other. libretexts.org

Due to the high degree of substitution, even the "staggered" conformations will experience significant steric strain from gauche interactions between the bulky ethyl, methyl, and propyl groups. The most stable staggered conformer would likely place the largest group on C3 (the propyl group) anti to the largest group on C4 (the propyl group). The least stable eclipsed conformation would involve the eclipsing of these two largest groups. lumenlearning.combrainly.com

As with all alkanes, the staggered conformers of this compound are more stable than the eclipsed conformers because they have minimized torsional strain. maricopa.edufiveable.me However, not all staggered conformations are equal in energy due to varying degrees of steric strain.

Staggered Conformers: The relative stability of the staggered conformers is determined by the number and magnitude of gauche interactions. A conformation that places the bulky ethyl and propyl groups anti to each other will be of lower energy than a gauche conformation where these groups are only 60° apart. Given the substituents on C3 and C4, it is impossible to have a conformation completely free of gauche interactions between alkyl groups. The most stable conformer will be the one that minimizes the most sterically demanding interactions.

Eclipsed Conformers: These represent energy maxima on the potential energy diagram. The least stable of all conformations will be the fully eclipsed conformer where the largest groups on C3 and C4 are aligned, maximizing both torsional and steric strain. libretexts.org For the C3-C4 bond, this would involve the eclipsing of a propyl group with another propyl group, alongside the eclipsing of the other methyl and ethyl substituents. The principle that "Big-Big eclipsing interactions are the most destabilizing" is particularly relevant here. lumenlearning.com

The total strain energy of a given conformer can be estimated by summing the energy costs of all the unfavorable interactions (torsional and steric). Standard energy values for common interactions have been determined experimentally and computationally. pressbooks.pub

Below is a table of typical energy costs for various interactions in alkanes.

InteractionEnergy Cost (kJ/mol)Energy Cost (kcal/mol)Type of Strain
H↔H eclipsed4.01.0Torsional
H↔CH₃ eclipsed6.01.4Torsional/Steric
CH₃↔CH₃ eclipsed11.02.6Torsional/Steric
CH₃↔CH₃ gauche3.80.9Steric
CH₃↔C₂H₅ gauche~5.0~1.2Steric
C₂H₅↔C₂H₅ gauche~6.0~1.4Steric

Note: Values for interactions involving larger groups like ethyl and propyl are approximations and can vary. The energy cost for a methyl/ethyl gauche interaction is estimated to be around 5 kJ/mol. indiana.edu

To calculate the strain energy of a specific conformer of this compound, one would identify all gauche and eclipsing interactions in its Newman projection and sum their corresponding energy costs.

For example, a staggered conformer might have multiple gauche interactions. If a conformer viewing the C3-C4 bond has the C3-propyl group anti to the C4-propyl group, there would still be gauche interactions such as C3-ethyl ↔ C4-methyl and C3-methyl ↔ C4-methyl. The total strain would be the sum of the energies of these interactions.

An eclipsed conformer would have a much higher strain energy. For instance, if the C3-propyl and C4-propyl groups are eclipsed, this single interaction would contribute a very large amount of strain, likely significantly more than a CH₃↔CH₃ eclipsed interaction. Added to this would be the strain from the other two eclipsing pairs (e.g., C3-ethyl ↔ C4-methyl and C3-methyl ↔ C4-methyl). This cumulative strain makes the eclipsed conformations highly unfavorable.

Impact of Extensive Branching on Molecular Conformations and Stability

Analysis of Geminal and Vicinal Steric Repulsion in Highly Branched Frameworks

Steric repulsion, the repulsive force that arises when non-bonded atoms are forced into close proximity, is a dominant factor in the conformational landscape of this compound. wikipedia.org This strain is primarily categorized into two types based on the relationship between the interacting groups:

Geminal Repulsion: This occurs between groups attached to the same carbon atom. At the C3 position, the molecule features a geminal arrangement of an ethyl group and a methyl group, in addition to the C2 and C4 carbons. The sp3 hybridization of C3 dictates a tetrahedral geometry with bond angles of approximately 109.5°. savemyexams.comgoogle.com However, the steric bulk of the attached groups can cause these angles to distort in an attempt to minimize the repulsive interactions between their electron clouds.

Vicinal Repulsion: This refers to steric interactions between substituents on adjacent carbons. The most significant vicinal repulsion in this molecule occurs between the groups attached to C3 and C4. Rotation around the C3-C4 bond brings the ethyl and methyl groups on C3 into close proximity with the two methyl groups on C4. These interactions are particularly severe in eclipsed conformations, where the dihedral angle between the groups is 0°. libretexts.orgmaricopa.edu The resulting strain is a combination of torsional strain (from the repulsion of bonding electrons) and steric strain (from the van der Waals repulsion between the bulky groups). libretexts.orgrutgers.edu

Table 1: Key Steric Interactions in this compound

Interaction Type Location Involved Groups Description
Geminal C3 Ethyl, Methyl Repulsion between groups on the same carbon, leading to potential bond angle distortion.
Geminal C4 Two Methyl groups Repulsion between two methyl groups on the same carbon.
Vicinal C3-C4 Bond Ethyl (on C3), Methyls (on C4) Significant repulsion during bond rotation, especially in eclipsed and some gauche conformations.

Influence of Alkyl Group Size on Preferred Conformations

The conformational preferences of a molecule are heavily influenced by the size of its substituent groups. wikipedia.org In this compound, the primary distinction is between the ethyl group and the methyl groups. An ethyl group is sterically more demanding than a methyl group because it occupies a larger volume and has its own internal rotational degrees of freedom.

This size difference has a profound impact on the rotational energy profile around the C3-C4 bond. The most stable conformations will be those that minimize the interactions involving the largest groups. libretexts.org Therefore, any conformation that forces the ethyl group into an eclipsed or close gauche relationship with one of the methyl groups on the C4 carbon will be highly energetically unfavorable. maricopa.edu The molecule will preferentially adopt conformations where the bulky ethyl group is positioned as far as possible from the other substituents on the adjacent carbon.

The hierarchy of steric demand (ethyl > methyl) dictates the relative energies of the staggered conformations (anti and gauche). An "anti" conformation, where the largest groups on adjacent carbons are 180° apart, is typically the most stable. msu.edu However, due to the trisubstituted nature of the C4 carbon (relative to the C3-C4 bond), a true anti-conformation involving the C3-ethyl group and another single large group on C4 is not possible. Instead, the molecule must adopt a staggered conformation that represents the best compromise to minimize the sum of all vicinal repulsions. The preferred conformation will likely place the large ethyl group in a gauche relationship with two of the C4 substituents and anti to the third, but the exact geometry and relative stability depend on the complex interplay of all steric interactions.

Table 2: Relative Steric Size of Alkyl Groups

Alkyl Group Formula Relative Steric Bulk
Methyl -CH₃ Smallest
Ethyl -CH₂CH₃ Larger than Methyl

Computational Insights into Ground State Conformations and Interconversion Pathways

To fully understand the complex conformational landscape of a highly branched molecule like this compound, researchers often turn to computational chemistry methods. nih.gov Techniques such as Density Functional Theory (DFT) or molecular mechanics can be used to model the molecule and calculate the potential energy associated with different conformations. nih.gov

A computational study of this molecule would typically involve:

Conformational Search: A systematic or stochastic search of the potential energy surface to identify all possible low-energy conformers (local minima).

Geometry Optimization: Each identified conformer's geometry is optimized to find the precise arrangement of atoms that corresponds to the lowest possible energy for that particular conformation.

Energy Calculation: The relative energies of all the optimized conformers are calculated to determine the global minimum—the most stable ground-state conformation. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

Transition State Analysis: The computational models can also identify the transition states (energy maxima) that connect the different conformers. This allows for the calculation of the energy barriers to rotation around the C3-C4 bond and other key bonds, providing insight into the kinetics of interconversion between the different shapes the molecule can adopt.

For this compound, such a study would likely reveal several staggered conformations that are close in energy, with the ground state being the one that best minimizes the severe vicinal repulsions. The energy barriers for rotating past the eclipsed states, where the ethyl group on C3 passes by a methyl group on C4, would be expected to be significantly high due to extreme steric clash.

Table 3: Illustrative Data from a Hypothetical Computational Analysis

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kJ/mol) Key Steric Interactions
A (Ground State) ~175° (Anti-like) 0.0 Minimized gauche interactions involving the ethyl group.
B ~65° (Gauche 1) +5.2 Gauche interaction between ethyl group and a methyl group.
C ~-68° (Gauche 2) +6.8 Gauche interaction between ethyl group and the propyl chain.
TS1 (Transition State) ~0° (Eclipsed) +25.0 Severe eclipsing interaction between ethyl and methyl groups.
TS2 (Transition State) ~120° (Eclipsed) +22.5 Eclipsing interaction between methyl (on C3) and methyl (on C4).

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this specific molecule.

Advanced Computational and Theoretical Studies of 3 Ethyl 3,4,4 Trimethylheptane

Quantum Mechanical Investigations into Molecular Structure and Energetics

Quantum mechanical methods are pivotal in elucidating the electronic structure and energetic properties of molecules with high accuracy. For a sterically hindered molecule like 3-Ethyl-3,4,4-trimethylheptane, these methods can predict its three-dimensional geometry, stability relative to its isomers, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. tandfonline.com Geometrical optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. youtube.comresearchgate.netyoutube.comcapes.gov.br For this compound, DFT calculations would be crucial in understanding how the bulky ethyl and methyl groups arrange themselves to minimize steric strain.

Table 1: Representative DFT Calculated Properties for Branched Alkanes (Note: This table presents data for analogous branched alkanes to infer the properties of this compound)

Property Representative Value Significance for this compound
Heat of Formation (kcal/mol) Varies, but generally lower than linear isomers Indicates higher thermodynamic stability compared to n-dodecane.
Steric Energy (DFT, kcal/mol) Lower than linear isomers Suggests that despite its bulk, the steric strain is efficiently minimized.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, particularly post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate energy and bonding information. nih.govresearchgate.net

A study on H-H bonds in highly branched alkanes using DFT and ab initio methods suggests that intramolecular hydrogen-hydrogen bonds may play a secondary role in their increased stability compared to less branched isomers. researchgate.netnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are methods used to analyze the electron density of a molecule, providing insights into chemical bonding and molecular structure. uni-muenchen.de QTAIM defines atoms and bonds based on the topology of the electron density, identifying critical points where the gradient of the electron density is zero. uni-muenchen.de ELF provides a measure of the likelihood of finding an electron in a particular region of space, which helps in visualizing electron pairs and chemical bonds. researchgate.net

For a molecule like this compound, a QTAIM analysis would characterize the nature of the C-C and C-H bonds. In highly strained or sterically crowded alkanes, QTAIM can reveal deviations from standard covalent bonding, such as bent bond paths. Studies on other highly branched alkanes have used QTAIM and ELF to investigate the presence and significance of non-conventional interactions, such as hydrogen-hydrogen bonding, which can contribute to molecular stability. researchgate.netnih.gov An ELF analysis of this compound would likely show localized basins corresponding to the C-C and C-H bonds, as well as the core electrons of the carbon atoms. The shape and population of these basins can provide further details about the electronic structure and bonding.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Transport Properties

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and transport properties. aip.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of how a molecule like this compound moves and interacts with its environment over time.

A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of atoms. aip.orgresearchgate.net For accurate simulations of highly branched alkanes, it is essential to have well-validated force fields. Both all-atom (where every atom is explicitly represented) and united-atom (where groups of atoms, like CH2 and CH3, are treated as single particles) force fields have been developed and tested for alkanes. soton.ac.ukacs.orgacs.org

The development of force fields for branched hydrocarbons often involves parameterizing them to reproduce experimental data such as vapor-liquid equilibria. aip.org Studies have shown that existing force fields can reasonably predict the properties of branched alkanes, though some may perform better than others for specific properties. researchgate.netacs.org For a highly branched system like this compound, a well-parameterized force field is necessary to accurately capture the complex intramolecular interactions that govern its conformational landscape and dynamics.

Table 2: Common Force Fields Used for Alkane Simulations (Note: This table lists force fields applicable to branched alkanes like this compound)

Force Field Type Strengths
TraPPE-UA United-Atom Good for phase equilibria and liquid densities. researchgate.net
OPLS-AA All-Atom Widely used for organic liquids, with specific parameterizations for long alkanes (L-OPLS). acs.org
CHARMM All-Atom Commonly used for biomolecular simulations, but also applicable to alkanes.

The high degree of branching in this compound leads to a complex potential energy surface with multiple stable conformers and significant barriers to rotation around its C-C bonds. MD simulations can be used to explore these conformational transitions and estimate the energy barriers between different rotational isomers (rotamers).

The origin of rotational barriers in alkanes is a subject of ongoing research, with contributions from both steric repulsion and hyperconjugation. researchgate.netacs.orgresearchgate.netnih.gov In a molecule as sterically congested as this compound, the rotational barriers around the central C3-C4 and C4-C5 bonds are expected to be particularly high due to the presence of multiple bulky substituents. MD simulations, in conjunction with quantum mechanical calculations, can provide detailed insights into the pathways and energetics of these rotations. For example, a study on the conformational properties of other highly branched hydrocarbons has shown that they can adopt ground state conformations that are significantly distorted from simple staggered arrangements to alleviate steric strain.

Table 3: List of Compounds Mentioned

Compound Name
This compound
n-dodecane
Ethane (B1197151)
n-butane
isobutane
n-pentane
neopentane
1-fluoro-propane
1-chloro-propane
1-bromo-propane
n-tetracosane
squalane
2,4,4-trimethyl-3-isopropyl-2-pentene

Theoretical Vibrational Spectroscopy and Spectroscopic Property Prediction

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. cardiff.ac.uknih.gov These computational methods can determine the vibrational frequencies and intensities of different modes, providing a "fingerprint" of the molecule that aids in its identification and structural elucidation. youtube.com

For a branched alkane such as this compound, the vibrational spectrum is rich with modes corresponding to the various types of C-H and C-C bonds within its structure. Key vibrational modes include:

C-H Stretching: These high-frequency vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. The exact frequency can differ slightly for methyl (CH₃) and methylene (B1212753) (CH₂) groups, as well as for the tertiary C-H bond present in the molecule.

C-H Bending (Scissoring, Wagging, Twisting): These modes occur at lower frequencies, generally in the 1350-1470 cm⁻¹ range.

Computational software like Gaussian can perform these calculations, often using a harmonic approximation of the potential energy surface. cardiff.ac.ukyoutube.com More advanced approaches can also account for anharmonicity to provide more accurate predictions. Recent developments have also seen the use of machine learning models, trained on large datasets of quantum chemical calculations, to predict Raman spectra for alkanes with increasing accuracy. arxiv.org

Table 2: Predicted Vibrational Mode Frequencies for a Branched Alkane

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
Symmetric/Asymmetric C-H Stretching2850 - 3000Stretching of carbon-hydrogen bonds in methyl and methylene groups.
C-H Bending/Scissoring1350 - 1470Bending motions of H-C-H angles.
C-C Skeletal Vibrations800 - 1200Stretching and rocking motions of the carbon-carbon backbone. diva-portal.org

Note: These are general ranges for alkanes; precise values for this compound would require specific DFT calculations.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms in a molecule. Computational simulations, often using DFT or Møller–Plesset perturbation theory (MP2), can accurately predict the core-level spectra, particularly the C1s binding energies for carbon atoms. acs.org

In this compound, not all carbon atoms are in the same chemical environment. There are primary (in methyl groups), secondary (in ethyl and heptane (B126788) chain), tertiary, and quaternary carbon atoms. This difference in environment leads to slight variations in their C1s core-level binding energies, known as chemical shifts.

Simulations of linear alkanes have shown that the C1s binding energy decreases as the carbon atom moves from a terminal position to a more central one within the chain. diva-portal.org This is due to the changing electronic environment and polarization effects. For a highly branched structure like this compound, we can infer a distribution of C1s binding energies. The quaternary carbons are expected to have different binding energies compared to the primary carbons in the methyl groups or the secondary carbons in the ethyl group and heptane backbone.

By integrating full core-hole DFT with Franck-Condon calculations, it is possible to simulate high-resolution, vibrationally-resolved XPS spectra. arxiv.orgdiva-portal.org These simulations can predict not only the binding energies but also the fine vibronic structure of the XPS peaks, which arise from vibrational excitations that occur during the photoionization process. arxiv.org

Table 3: Inferred C1s Binding Energy Shifts in this compound

Carbon Atom TypeExpected Relative Binding EnergyRationale
Quaternary CarbonLowestMost shielded, central position.
Tertiary CarbonLowShielded within the carbon backbone.
Secondary Carbon (in backbone)IntermediateLess shielded than tertiary/quaternary carbons. diva-portal.org
Primary Carbon (in methyl groups)HighestTerminal position, less electron-donating neighbors. diva-portal.org

Vibrational Sum-Frequency Spectroscopy (VSFS) is a powerful technique for probing the structure and orientation of molecules at interfaces. acs.orguoregon.edu It is particularly useful for studying hydrophobic interfaces, such as that between an alkane and water. MD simulations are frequently used to complement experimental VSFS data, providing a molecular-level interpretation of the observed spectra. acs.orguoregon.edu

For an interface involving this compound and water, VSFS simulations would focus on the vibrational modes of the interfacial water molecules and the C-H modes of the alkane that are specifically at the boundary. Studies on various alkane-water interfaces show that the water molecules at the interface exhibit a different hydrogen-bonding network compared to bulk water. acs.orguoregon.edu The VSFS spectra of the OH stretching modes of water typically show features corresponding to "ice-like" ordered water structures and a "free" OH peak from water molecules with one O-H group pointing towards the nonpolar alkane phase. acs.org

MD simulations can model the system to calculate the second-order nonlinear susceptibility, χ⁽²⁾, which governs the VSFS signal. The simulations provide insights into the orientation of the methyl and methylene groups of the alkane at the interface and how they interact with the adjacent water layer. Although branching in the alkane does not appear to have a major effect on the contact angle with water, the specific orientation of the terminal groups that constitute the interface can be probed. researchgate.net These simulations help to build a complete picture of the interfacial structure, complementing experimental results by providing information about molecules that may be isotropically oriented and thus not directly detectable by VSFS. acs.org

Advanced Spectroscopic Characterization Techniques for 3 Ethyl 3,4,4 Trimethylheptane

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Characterization

High-resolution mass spectrometry is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For a saturated alkane like 3-Ethyl-3,4,4-trimethylheptane (C12H26), the expected monoisotopic mass is 170.2035 Da. HRMS techniques can readily confirm this elemental composition, distinguishing it from other isobaric species.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as one of the most powerful analytical techniques for the detailed characterization of complex chemical compounds due to its unparalleled mass resolution and accuracy. For saturated hydrocarbons like this compound, which can be part of intricate mixtures such as petroleum fractions, FT-ICR MS provides the capability to resolve and identify individual components that would otherwise be indistinguishable.

The ultra-high resolution of FT-ICR MS allows for the confident assignment of elemental compositions from precisely measured mass-to-charge ratios. While soft ionization techniques are often necessary for analyzing saturated alkanes to prevent extensive fragmentation and preserve the molecular ion, methods like chemical ionization can be coupled with FT-ICR MS to achieve this. These techniques generate pseudomolecular ions, enabling the accurate determination of the molecular weight and, consequently, the molecular formula. The high mass accuracy of FT-ICR MS is crucial in confirming the elemental composition of this compound as C12H26, corresponding to a theoretical exact mass of 170.2035 u. This level of precision is essential for differentiating it from other compounds with the same nominal mass but different elemental formulas.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixture Analysis and Component Identification

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) is a powerful technique for the analysis of complex hydrocarbon mixtures that may contain this compound. This method provides significantly enhanced separation capacity compared to conventional one-dimensional GC-MS, which is often insufficient for resolving the numerous isomers present in samples like crude oil or synthetic fuels.

In GC×GC, the effluent from a primary gas chromatography column is subjected to a second, orthogonal separation on a different column. This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility and polarity. This enhanced separation allows for the isolation of individual branched alkanes from a complex matrix, minimizing co-elution and enabling clearer mass spectral analysis. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC can provide high-quality mass spectra for each separated component, aiding in the identification of specific isomers like this compound based on their fragmentation patterns and retention indices.

Gas Chromatography with Electron Ionization Mass Spectrometry (GC/EI-MS) for Hydrocarbon Group Characterization

Gas Chromatography with Electron Ionization Mass Spectrometry (GC/EI-MS) is a fundamental and widely used technique for the analysis of volatile organic compounds, including hydrocarbons like this compound. In this method, the sample is first separated based on boiling point and column affinity by the gas chromatograph. The separated components then enter the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV).

This energetic ionization process leads to the formation of a molecular ion (M+) and a series of fragment ions. For branched alkanes, the molecular ion peak is often of low abundance or even absent due to the propensity for fragmentation at the branching points, which leads to the formation of more stable secondary or tertiary carbocations. The resulting mass spectrum is a characteristic fingerprint of the molecule.

For this compound, the fragmentation pattern is expected to be dominated by cleavages at the two quaternary carbon atoms (C3 and C4). The loss of the largest alkyl groups at these branching points is generally favored.

Table 1: Predicted Major Fragment Ions for this compound in GC/EI-MS

Fragment Ion (m/z) Corresponding Lost Neutral Fragment
141 C2H5 (Ethyl radical)
127 C3H7 (Propyl radical)
113 C4H9 (Butyl radical)
99 C5H11 (Pentyl radical)
85 C6H13 (Hexyl radical)
71 C7H15 (Heptyl radical)
57 C8H17 (Octyl radical)

This table is predictive and based on general fragmentation rules for branched alkanes. The relative intensities of these fragments would provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the structure of this compound by identifying the number and types of chemically distinct proton and carbon environments.

In the ¹H NMR spectrum, the chemical shifts, integration values (proton count), and signal multiplicities (splitting patterns) allow for the assignment of each proton. Due to the complexity and potential for overlapping signals in such a highly branched alkane, higher field strengths are often necessary for full resolution.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's local electronic environment (e.g., primary, secondary, tertiary, quaternary).

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ (C1) ~0.9 Triplet
CH₂ (C2) ~1.2-1.4 Multiplet
CH₃ (on C3) ~0.8-1.0 Singlet
CH₂ (ethyl on C3) ~1.2-1.4 Quartet
CH₃ (ethyl on C3) ~0.8-0.9 Triplet
CH₃ (on C4) ~0.8-1.0 Singlet
CH₂ (C5) ~1.1-1.3 Multiplet
CH₂ (C6) ~1.1-1.3 Multiplet

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Overlap of methylene (B1212753) and some methyl signals is expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 ~14
C2 ~25-35
C3 (quaternary) ~35-45
C4 (quaternary) ~35-45
C5 ~25-35
C6 ~25-35
C7 ~14
Methyls on C3 & C4 ~20-30
Ethyl on C3 (CH₂) ~20-30

Note: These are estimated chemical shift ranges for alkanes. Specific assignments would require 2D NMR data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and confirming its constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the ethyl group on C3, and along the heptane (B126788) backbone (e.g., between protons on C1 and C2, C2 and the ethyl group on C3, etc.).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This powerful technique allows for the definitive assignment of each proton signal to its attached carbon atom, resolving any ambiguity from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less commonly used for acyclic alkanes due to their conformational flexibility, NOESY can provide information about spatial proximity between protons. This could potentially help in determining preferred conformations of the molecule in solution.

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved.

Table 4: Compound Names Mentioned in the Article

Compound Name

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the structural motifs within a molecule. These methods probe the vibrational modes of chemical bonds, which are sensitive to the local chemical environment.

The IR and Raman spectra of this compound are dominated by vibrations associated with its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While many organic molecules exhibit C-H and C-C vibrations, the specific patterns in the spectra of this highly branched alkane provide a unique fingerprint.

C-H Stretching Vibrations: The most prominent bands in the IR spectrum of an alkane are the C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region. For this compound, this region would be a composite of signals from the methyl (-CH₃) and methylene (-CH₂) groups present in its structure. Asymmetrical and symmetrical stretching modes of these groups give rise to multiple, often overlapping, peaks.

C-H Bending Vibrations: The C-H bending (deformation) vibrations, which occur at lower frequencies, are particularly informative for deciphering the branching structure. Key bending vibrations include:

Methyl (CH₃) Bending: Asymmetric bending modes of methyl groups are typically observed around 1450 cm⁻¹, while symmetric "umbrella" modes appear near 1375 cm⁻¹. The presence of a tertiary butyl-like structure, due to the two methyl groups on the same carbon atom (C4), is expected to cause a characteristic splitting of the symmetric bending band into two distinct peaks around 1370 cm⁻¹ and 1395 cm⁻¹.

Methylene (CH₂) Bending: The scissoring vibration of methylene groups is found around 1465 cm⁻¹, often overlapping with the asymmetric methyl bending band.

C-C Vibrational Bands: Carbon-carbon stretching and bending vibrations occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are generally weak in IR spectroscopy. However, these modes are often more prominent in Raman spectra and can provide valuable information about the carbon skeleton. The quaternary carbon atoms (C3 and C4) in this compound would influence the C-C vibrational modes, contributing to the complexity of this region.

A summary of the expected characteristic vibrational bands for this compound is presented in the table below.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueStructural Group
C-H Asymmetric Stretch~2960IR, Raman-CH₃, -CH₂
C-H Symmetric Stretch~2870IR, Raman-CH₃, -CH₂
CH₂ Scissoring~1465IR, Raman-CH₂-
CH₃ Asymmetric Bending~1450IR, Raman-CH₃
CH₃ Symmetric Bending (split)~1395 and ~1370IR, RamanQuaternary Carbon (tert-butyl like)
C-C Stretch1200 - 800Raman (stronger), IR (weaker)Alkane Skeleton

Vibrational Sum-Frequency Spectroscopy (VSFS), also known as Sum-Frequency Generation (SFG) spectroscopy, is a powerful surface-sensitive technique used to study the structure and orientation of molecules at interfaces. As a second-order nonlinear optical spectroscopy, VSFS is inherently interface-specific for media that are centrosymmetric, such as bulk liquids. This makes it an ideal tool for investigating the behavior of this compound at interfaces, for instance, at the air-liquid or liquid-liquid interface.

In a VSFS experiment, two laser beams, one at a fixed visible frequency (ωᵥᵢₛ) and another at a tunable infrared frequency (ωᵢᵣ), are overlapped at the interface. When the IR frequency resonates with a vibrational mode of the interfacial molecules, a coherent signal at the sum frequency (ωₛᵤₘ = ωᵥᵢₛ + ωᵢᵣ) is generated. The selection rules for VSFS require that a vibrational mode be both IR and Raman active to be observed.

For this compound at an interface, VSFS can provide detailed information about the orientation of its alkyl chains. By analyzing the polarization of the incident and emitted light, the average orientation of specific chemical groups, such as the terminal methyl groups, can be determined. For example, at an air/alkane interface, the terminal methyl groups of linear

Mechanistic Studies of 3 Ethyl 3,4,4 Trimethylheptane Reactivity and Functionalization

C-H Bond Activation Mechanisms in Highly Branched Alkanes

The activation of carbon-hydrogen (C-H) bonds in alkanes is a formidable challenge due to their high bond dissociation energies and low polarity. youtube.com In highly branched structures like 3-Ethyl-3,4,4-trimethylheptane, the complexity is amplified by the presence of multiple, electronically distinct C-H bonds and significant steric congestion around the more substituted carbon atoms. Two principal strategies have emerged for the functionalization of these inert bonds: radical-mediated pathways and transition metal-catalyzed C-H activation. nih.gov

Radical-Mediated C-H Functionalization Pathways: Initiation and Propagation

Radical-mediated reactions provide a powerful method for C-H functionalization. These processes typically operate via a chain mechanism involving three key stages: initiation, propagation, and termination. nih.gov

Initiation: The reaction begins with the generation of a reactive radical species. This is commonly achieved through the homolytic cleavage of a weak bond in an initiator molecule, triggered by heat or light. Typical initiators include peroxides or dihalogens. nih.gov For instance, a peroxide (ROOR) can cleave to form two alkoxyl radicals (RO•).

Propagation: The propagation phase consists of two main steps that sustain the chain reaction.

The initiator radical abstracts a hydrogen atom from the alkane (R'-H), in this case, this compound, to form a stable molecule (ROH) and an alkyl radical (R'•). The regioselectivity of this hydrogen atom transfer (HAT) step is generally governed by the stability of the resulting alkyl radical, following the order: tertiary > secondary > primary.

The newly formed alkyl radical then reacts with another reagent in the system to form the functionalized product and regenerate a radical species that can continue the chain. nih.govnih.gov

In the context of this compound, the tertiary C-H bond at the C3 position is electronically the most favorable site for radical abstraction. However, its accessibility is significantly hindered by the surrounding ethyl and methyl groups.

Transition Metal Catalyzed C-H Activation

Transition metal catalysis offers a diverse and highly tunable platform for C-H activation, enabling transformations not accessible through radical pathways. researchgate.net The mechanism of activation is highly dependent on the nature of the metal center, its oxidation state, and the associated ligands. youtube.comyoutube.com Key mechanistic pathways include oxidative addition, electrophilic activation, and sigma-bond metathesis. nih.gov

This mechanism is characteristic of low-valent, electron-rich late transition metals such as iridium(I) and rhodium(I). youtube.comyoutube.com The process involves the direct insertion of the metal center into a C-H bond. wikipedia.org This reaction proceeds through a three-membered ring transition state, leading to a metal-alkyl hydride intermediate where the metal's oxidation state and coordination number have both increased by two. nih.govacs.org

A key feature of the oxidative addition pathway is its regioselectivity, which is often dominated by steric factors. The metal preferentially attacks the least sterically hindered C-H bonds. bohrium.com For a molecule like this compound, this mechanism would favor the activation of primary C-H bonds on the terminal methyl groups over the more sterically encumbered secondary and tertiary positions. acs.org

Electrophilic activation is common for high-oxidation-state, electron-deficient late transition metals like palladium(II) and platinum(II). nih.govrutgers.edu In this pathway, the electropositive metal center coordinates to the C-H bond, withdrawing electron density and increasing the acidity of the hydrogen atom. nih.gov This facilitates the cleavage of the C-H bond, often through a concerted metalation-deprotonation (CMD) mechanism where a base (which can be a ligand on the metal) abstracts the proton. youtube.com This pathway does not involve a change in the metal's formal oxidation state during the C-H cleavage step. The selectivity in these reactions can be influenced by directing groups within the substrate or by the inherent electronic properties of the C-H bonds. rutgers.eduyoutube.com

Sigma-bond metathesis is the primary mechanism for C-H activation by early transition metals (e.g., Scandium, Zirconium, Tantalum) and f-block elements (e.g., Lutetium) that are in a high oxidation state (typically d⁰) and cannot undergo oxidative addition. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds through a concerted, four-centered "kite-shaped" transition state where the metal-ligand bond and the C-H bond are simultaneously broken and formed. libretexts.orgnsf.gov

This process involves the exchange of the alkyl group on the metal with the alkyl group of the alkane, without a change in the metal's oxidation state. libretexts.org The reaction is characterized by a highly ordered transition state, which is reflected in a large negative entropy of activation. wikipedia.org Like oxidative addition, sigma-bond metathesis is sensitive to steric hindrance, generally favoring activation of less-substituted C-H bonds. nsf.gov

Role of Steric Hindrance in Dictating Regioselectivity and Reactivity Profiles

For highly branched alkanes such as this compound, steric hindrance is a paramount factor controlling reactivity and regioselectivity in C-H functionalization. rutgers.edu The bulky ethyl and trimethyl groups create a sterically congested environment around the core of the molecule, effectively shielding the tertiary C-H bond at C3 and the adjacent quaternary center at C4.

This steric shielding has profound implications for catalysis:

In transition metal-catalyzed reactions that are sensitive to steric bulk (e.g., oxidative addition and sigma-bond metathesis), catalysts will struggle to access the internal C-H bonds. Consequently, these reactions are highly likely to exhibit a strong preference for functionalizing the more accessible primary C-H bonds of the terminal methyl groups. bohrium.comacs.org

The use of directing templates can, in some cases, overcome these steric biases by positioning the catalyst at a specific, otherwise disfavored, site. nih.govcancer.gov

In radical reactions , while electronic factors favor abstraction of the tertiary hydrogen, severe steric hindrance can diminish the reaction rate at this position, potentially allowing for competitive functionalization at less hindered secondary sites. science.gov

Computational and experimental studies on related sterically demanding substrates have demonstrated that noncovalent interactions and the formation of intramolecular hydrogen bonds can create "steric shields" that direct regiochemistry to remote, less-hindered positions. nih.gov Therefore, predicting the outcome of a C-H functionalization reaction on this compound requires a careful analysis of the specific mechanism and the steric demands of the catalytic system.

Data Tables

Table 1: Comparison of C-H Activation Mechanisms for Highly Branched Alkanes

MechanismTypical Metal CatalystMetal CharacteristicsKey Intermediate/Transition StateRegioselectivity TrendInfluence of Steric Hindrance
Radical Abstraction N/A (Initiator-based)N/AFree alkyl radical3° > 2° > 1° (Electronic control)High; can reduce reactivity at hindered sites
Oxidative Addition Ir(I), Rh(I), Re(I)Electron-rich, low-valentMetal-alkyl hydride1° > 2° > 3° (Steric control)Very High; strongly disfavors hindered sites
Electrophilic Activation Pd(II), Pt(II)Electron-deficient, high-valentConcerted Metalation-Deprotonation (CMD)Varies (Directing group/electronic control)Moderate to High
Sigma-Bond Metathesis Sc(III), Zr(IV), Lu(III)d⁰ electron count, high-valentFour-centered "kite" transition state1° > 2° > 3° (Steric control)Very High; strongly disfavors hindered sites

Transformation Reactions and Emerging Functionalization Pathways

The transformation of inert alkanes into more valuable functionalized molecules is a cornerstone of modern chemical synthesis. For a highly branched alkane like this compound, with its array of primary, secondary, and tertiary C-H bonds, the challenge lies in achieving site-selective functionalization.

Functionalization with Carbon Electrophiles

The reaction of alkanes with carbon electrophiles, such as those generated from diazo compounds in the presence of metal catalysts, represents a powerful method for C-C bond formation. In these reactions, a metal carbene intermediate is the key electrophilic species that reacts with a C-H bond. For alkanes in general, the reactivity of C-H bonds often follows the order tertiary > secondary > primary, due to the relative stability of the resulting alkyl radical-like transition states. numberanalytics.com However, recent studies have shown that high selectivity for primary C-H bonds can be achieved. For instance, a silver-catalyzed system utilizing trifluorodiazoethane has demonstrated a remarkable preference for the functionalization of primary C-H bonds in light alkanes (C1-C6). acs.orgresearchgate.net This selectivity is attributed to a barrierless potential energy path for the C-H activation step, where the accessibility of the C-H bonds becomes the dominant factor. acs.orgresearchgate.netnih.gov

For this compound, this suggests two competing pathways. Traditional reactivity patterns would favor functionalization at the tertiary C-H bond at position 3. However, based on recent advancements, a catalyst system could be designed to favor functionalization of one of the several primary methyl groups.

Table 1: Predicted Site-Selectivity for Functionalization of this compound with Carbon Electrophiles

C-H Bond PositionBond TypePredicted Reactivity (Traditional)Predicted Reactivity (Steric-Controlled/Barrierless)
C3-HTertiaryMajor ProductMinor Product
C1, C2', C4-CH3sPrimaryMinor ProductMajor Product
C5, C6, C7SecondaryIntermediateMinor Product

This table is a prediction based on analogous systems and not experimental data for this compound.

Selective Dehydrogenation and Dehydroaromatization of Alkanes

The catalytic dehydrogenation of alkanes to produce alkenes and the subsequent dehydroaromatization to form aromatic compounds are of significant industrial interest. kfupm.edu.sa Homogeneous catalysts, particularly those based on pincer-ligated iridium complexes, have shown remarkable activity and selectivity in these transformations. nih.govacs.orgfuture4200.comresearchgate.net The reaction typically proceeds via an oxidative addition of a C-H bond to the metal center, followed by β-hydride elimination to form an alkene and a dihydride metal complex. The hydrogen is then removed from the catalytic cycle by a sacrificial hydrogen acceptor. acs.org

In the case of this compound, several dehydrogenation products are possible. The formation of the most thermodynamically stable alkene would be favored, which would likely involve the tertiary C-H bond. However, the regioselectivity can be influenced by the catalyst design. nih.gov

Dehydroaromatization of a highly branched acyclic alkane like this compound is less straightforward than for linear alkanes. nih.govfuture4200.comresearchgate.netwashington.edu The reaction requires the formation of a six-membered ring intermediate, which can be sterically hindered. However, intramolecular cyclization could potentially lead to a variety of substituted aromatic products, although this would likely require forcing conditions and may be accompanied by significant skeletal rearrangement or fragmentation. future4200.com

Catalytic Borylation and Silylation of Inert C-H Bonds

Catalytic C-H borylation and silylation are powerful methods for introducing versatile functional handles into unactivated hydrocarbons. rsc.orgchinesechemsoc.orgrsc.orgnih.govnih.gov Iridium-catalyzed borylation, in particular, has been shown to be highly effective for the functionalization of sterically hindered C-H bonds. rsc.org These reactions often exhibit a high degree of regioselectivity, favoring the less sterically hindered primary C-H bonds. rsc.org For example, iridium-catalyzed borylation of tert-butyl-containing compounds proceeds selectively at the primary C-H bonds of the tert-butyl group. chinesechemsoc.org

Applying this precedent to this compound, it is expected that iridium-catalyzed borylation would favor the formation of a B-C bond at one of the primary methyl groups, particularly those at the sterically accessible positions.

Table 2: Predicted Regioselectivity for Catalytic Borylation of this compound

Catalyst SystemSubstrate (Analogue)Major Product PositionReference
Iridium/t-BuOKIsopropyl-containing compoundsPrimary C-H of isopropyl group rsc.org
Iron-photoelectrocatalysistert-butylbenzenesPrimary C-H of tert-butyl group chinesechemsoc.org

This table presents data from analogous systems to predict the reactivity of this compound.

Similarly, catalytic silylation of C-H bonds can be achieved using various transition metal catalysts. nih.govnih.govuni.edu The regioselectivity of these reactions can also be controlled to favor primary C-H bonds, providing a route to organosilicon compounds from simple alkanes. nih.gov

Computational Investigations of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of C-H activation and functionalization. researchgate.netspringernature.comnumberanalytics.comprinceton.edu These studies provide detailed insights into the structures of transition states and reaction intermediates, as well as the energetics of entire catalytic cycles.

Elucidation of Transition State Structures and Reaction Intermediates

For the functionalization of alkanes, computational studies have been instrumental in characterizing the key transition states. acs.orgresearchgate.net For example, in carbene insertion reactions, a three-centered transition state involving the carbene carbon and the C-H bond is typically observed. rsc.org The geometry and energy of this transition state determine the rate and selectivity of the reaction.

In metal-catalyzed reactions, the transition state often involves the coordination of the alkane to the metal center, followed by C-H bond cleavage. acs.org For σ-bond metathesis reactions, a four-membered ring transition state is common. acs.org Computational studies can map the bond-breaking and bond-forming processes, providing a detailed picture of the reaction coordinate.

Mapping of Potential Energy Surfaces and Catalytic Cycles

For instance, computational studies on the silver-catalyzed functionalization of alkanes with diazo compounds revealed a barrierless potential energy surface for the C-H activation step. acs.orgresearchgate.netnih.gov This finding explained the unusual selectivity for primary C-H bonds, as the reaction is governed by the statistical probability of the carbene encountering a particular C-H bond rather than by the energetic barrier to its cleavage. researchgate.net

For a molecule like this compound, computational studies could be employed to:

Predict the most favorable sites for C-H activation with different catalysts.

Elucidate the transition state structures for various functionalization reactions.

Map the potential energy surfaces for catalytic cycles, such as dehydrogenation or borylation, to understand the factors governing selectivity.

Design new catalysts with enhanced activity and selectivity for the functionalization of this highly branched alkane.

Environmental Transformation and Degradation Pathways of Branched Alkanes

Abiotic Transformation Processes of Highly Branched Hydrocarbons in Environmental Matrices

Abiotic processes, driven by physical and chemical factors in the environment, play a significant role in the initial transformation of highly branched alkanes. These processes can alter the chemical structure of the compounds, potentially making them more susceptible to subsequent biotic degradation.

Photochemical degradation, initiated by the absorption of solar radiation, is a potential transformation pathway for hydrocarbons, particularly in surface waters and on terrestrial surfaces exposed to sunlight. nih.govacs.org While direct photolysis of alkanes is generally limited due to their lack of significant light absorption in the solar spectrum, indirect photochemical processes can contribute to their degradation. nih.gov For instance, photosensitized reactions involving other chemical species present in the environment, such as natural organic matter, can generate reactive oxygen species that, in turn, attack the alkane structure. snu.ac.kr The effectiveness of photochemical degradation is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the physical state of the hydrocarbon (e.g., dissolved in water, in an oil slick, or adsorbed to particles). nih.govresearchgate.net

In the atmosphere, the primary degradation pathway for volatile and semi-volatile alkanes is their reaction with hydroxyl radicals (•OH). copernicus.orgwikipedia.org These highly reactive radicals initiate a series of oxidation reactions that break down the parent hydrocarbon into smaller, more soluble, and often more biodegradable compounds. wikipedia.org The rate of this reaction is dependent on the structure of the alkane, with tertiary C-H bonds being more susceptible to hydrogen abstraction by hydroxyl radicals than secondary or primary C-H bonds. copernicus.org Consequently, highly branched alkanes with multiple tertiary carbons, such as 3-Ethyl-3,4,4-trimethylheptane, are expected to react readily with hydroxyl radicals. copernicus.org

The reaction of hydroxyl radicals with alkanes typically leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical. wikipedia.org Subsequent reactions can lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids. nih.govresearchgate.net In aquatic environments, similar oxidation processes can occur, driven by photochemically produced reactive oxygen species. snu.ac.kr

Table 1: Reactivity of Selected Alkanes with Hydroxyl Radicals

AlkanekOH (10⁻¹² cm³ molecule⁻¹ s⁻¹) at 298 KReference
n-Hexane5.61 ± 0.22 copernicus.org
3-Methylheptane7.71 ± 0.35 copernicus.org
2,2,4-Trimethylpentane3.58 ± 0.14 copernicus.org
Cyclohexane6.97 ± 0.28 copernicus.org

This table presents the rate coefficients (kOH) for the reaction of hydroxyl radicals with various alkanes. A higher kOH value indicates a faster reaction rate. Data for this compound is not available, but the values for other branched alkanes provide an indication of its likely reactivity.

Biotic Degradation Mechanisms by Microorganisms

Microorganisms, particularly bacteria and fungi, are the primary drivers of the complete mineralization of branched alkanes in the environment. nih.gov The ability to degrade these complex molecules is found across various microbial genera, although the efficiency and pathways can vary significantly. nih.govnih.gov

Under aerobic conditions, the initial step in the biodegradation of branched alkanes is the introduction of an oxygen atom into the hydrocarbon molecule, a reaction catalyzed by oxygenase enzymes. researchgate.net Two primary pathways have been identified:

Terminal Oxidation: This pathway involves the oxidation of a terminal methyl group to a primary alcohol. nih.govnih.gov This alcohol is then further oxidized to an aldehyde and then to a carboxylic acid, which can enter the central metabolic pathway of the microorganism, typically the β-oxidation cycle. nih.gov

Sub-terminal Oxidation: In this pathway, oxidation occurs at a methylene (B1212753) group within the carbon chain, leading to the formation of a secondary alcohol. researchgate.net The secondary alcohol is then oxidized to a ketone. Subsequent enzymatic reactions, such as those catalyzed by Baeyer-Villiger monooxygenases, can cleave the carbon chain, yielding an ester that is then hydrolyzed to an alcohol and a carboxylic acid. researchgate.net

The presence of branching in the alkane structure can hinder the β-oxidation process, often requiring additional enzymatic steps to bypass the branch points. researchgate.net

For many years, alkanes were considered non-degradable in the absence of oxygen. However, research has demonstrated that certain microorganisms can degrade these compounds under anaerobic conditions, using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. researchgate.netawi.deresearchgate.net A key mechanism in the anaerobic activation of alkanes is the addition of the hydrocarbon to a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. nih.govresearchgate.net This initial step circumvents the need for molecular oxygen. The resulting alkylsuccinate is then further metabolized through a modified β-oxidation pathway. researchgate.net

The rate of anaerobic degradation is generally much slower than aerobic degradation and is often limited by the availability of suitable electron acceptors and the presence of specialized microbial consortia. researchgate.netawi.de The complex structure of highly branched alkanes can also pose a significant challenge for anaerobic degradation. researchgate.net

The microbial degradation of branched alkanes involves a suite of specialized enzymes. Key enzymes in aerobic degradation include:

Alkane Hydroxylases: This is a broad class of enzymes that catalyze the initial oxidation of alkanes. Several families have been identified, including:

AlkB (non-heme iron integral membrane monooxygenases): These enzymes are widespread and can oxidize a range of linear and branched alkanes. nih.govfrontiersin.org

Cytochrome P450 Monooxygenases (CYPs): This diverse family of heme-containing enzymes is also involved in the oxidation of a variety of hydrocarbons, including branched alkanes. nih.govnih.gov

LadA (long-chain alkane monooxygenase): This flavin-dependent monooxygenase is particularly important for the degradation of long-chain alkanes. nih.govscispace.com

In anaerobic degradation, the key enzyme for the initial activation is:

Alkylsuccinate Synthase (ASS): This glycyl radical enzyme catalyzes the addition of alkanes to fumarate. nih.gov

The degradation of branched alkanes proceeds through a series of metabolic intermediates. In aerobic pathways, these include primary and secondary alcohols, aldehydes, ketones, and carboxylic acids. researchgate.net In anaerobic pathways, alkylsuccinates are the characteristic initial intermediates. researchgate.net The identification of these intermediates in environmental samples can serve as evidence for the ongoing biodegradation of branched alkanes.

Table 2: Key Enzymes in Branched Alkane Biodegradation

Enzyme FamilyDegradation TypeFunctionKey Genera
Alkane Hydroxylase (AlkB)AerobicInitial oxidation of alkanesAlcanivorax, Pseudomonas, Rhodococcus
Cytochrome P450 (CYP)AerobicInitial oxidation of alkanesCandida, Mycobacterium
LadAAerobicInitial oxidation of long-chain alkanesGeobacillus
Alkylsuccinate Synthase (ASS)AnaerobicAddition of alkane to fumarateDesulfatibacillum, Desulfococcus

This table summarizes the major enzyme families involved in the initial steps of branched alkane biodegradation, the conditions under which they function, their primary role, and examples of microbial genera known to possess these enzymes.

Challenges in the Biodegradation of Highly Branched and High-Molecular-Weight Alkanes

The persistence of highly branched alkanes, such as this compound, in the environment is a significant concern due to their resistance to biodegradation. Unlike their linear counterparts, the complex three-dimensional structure of these molecules presents considerable challenges for microbial enzymes. This recalcitrance is primarily attributed to several key factors:

Steric Hindrance: The presence of multiple alkyl branches, especially at quaternary carbon centers (carbon atoms bonded to four other carbons), creates a physical barrier. This "steric hindrance" blocks the active sites of microbial enzymes, such as alkane hydroxylases, which are responsible for initiating the degradation process by oxidizing the alkane. nih.gov The intricate branching effectively shields the carbon backbone from enzymatic attack.

Molecular Weight and Bioavailability: High-molecular-weight alkanes exhibit low water solubility and a tendency to sorb strongly to soil and sediment particles. researchgate.netnih.gov This sequestration reduces their concentration in the aqueous phase, limiting their availability to microorganisms. researchgate.netnih.gov For a compound to be biodegraded, it must be accessible to the microbes, and this limited bioavailability is a significant rate-limiting step.

Formation of Recalcitrant Metabolites: Even when microbial oxidation is initiated, the degradation process can be halted. The branching can lead to the formation of metabolites that are themselves resistant to further breakdown, creating metabolic dead-ends. The complex structure of these molecules can be difficult for organisms to fully metabolize into simpler compounds like carbon dioxide.

Chemical Inertness: Alkanes are generally inert due to their strong, non-polar carbon-carbon and carbon-hydrogen bonds. wikipedia.org This inherent stability means that significant energy is required to initiate their oxidation, a process that is further complicated by the structural features of highly branched molecules.

These challenges mean that highly branched alkanes can persist in the environment for extended periods, potentially accumulating in food chains and acting as long-term sources of contamination.

Advanced Analytical Approaches for Environmental Fate and Remediation Studies

Understanding the environmental fate of complex alkanes like this compound requires sophisticated analytical techniques capable of identifying and quantifying the parent compound and its transformation products in complex environmental samples.

Characterization of Degradation Products and Metabolites using Advanced GC-MS and HRMS Techniques

To unravel the complex pathways of branched alkane degradation, scientists rely on powerful analytical instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for this work. It separates volatile compounds in a sample and then bombards them with electrons, causing them to fragment in predictable ways. acs.org The resulting mass spectrum serves as a "chemical fingerprint" to identify the compound. For highly branched alkanes, the carbon chain tends to break at tertiary or quaternary carbons, providing clues to the original structure. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) offers even greater analytical power. Unlike standard MS, HRMS can measure the mass of a molecule with extremely high accuracy. nih.gov This precision allows for the determination of the elemental formula of a compound, which is crucial for identifying unknown metabolites formed during biodegradation. researchgate.netfrontiersin.org When coupled with gas or liquid chromatography (LC), HRMS can provide definitive identification of a wide range of degradation products, such as alcohols, aldehydes, and carboxylic acids, even at very low concentrations. nih.govresearchgate.netnih.gov

The table below summarizes the roles and advantages of these key analytical techniques.

Table 1: Advanced Analytical Techniques for Branched Alkane Degradation Studies

Technique Principle Key Advantages for Branched Alkane Analysis

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass-to-charge ratio and fragmentation pattern. | - Effective for separating complex mixtures of hydrocarbons.

  • Provides structural information based on characteristic fragmentation at branch points. wikipedia.org
  • Well-established methods exist for alkane analysis. researchgate.net | | High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of a molecule's elemental formula. | - Enables confident identification of unknown degradation products and metabolites. researchgate.netfrontiersin.org
  • Can distinguish between compounds with the same nominal mass but different elemental compositions.
  • Highly sensitive for detecting trace-level contaminants. nih.gov |
  • Stable Isotope Analysis for Tracing Degradation Pathways and Source Apportionment

    Compound-Specific Isotope Analysis (CSIA) is a sophisticated forensic tool used to track the source and fate of contaminants in the environment. enviro.wikiprovectusenvironmental.com This method measures the ratio of stable isotopes (e.g., ¹³C to ¹²C) within an individual compound. frtr.gov

    Tracing Degradation: During biodegradation, microorganisms often preferentially metabolize molecules containing the lighter isotope (¹²C). This results in the remaining, undegraded contaminant becoming enriched in the heavier isotope (¹³C). enviro.wiki By monitoring this isotopic shift, researchers can confirm that biodegradation is occurring and quantify its extent, distinguishing it from non-destructive processes like dilution. frtr.gov This technique provides a powerful line of evidence for natural attenuation. enviro.wiki

    Source Apportionment: Petroleum hydrocarbons from different geological sources, or those produced by different manufacturing processes, can have distinct initial isotopic signatures. enviro.wikiprovectusenvironmental.com CSIA can exploit these subtle differences to act as a fingerprint, helping to identify the origin of contamination. provectusenvironmental.comfrtr.gov By comparing the isotopic signature of a spilled compound to potential sources, it's possible to link the contamination to its origin, which is invaluable in environmental forensics. provectusenvironmental.comnih.gov

    Table 2: Applications of Stable Isotope Analysis in Environmental Studies

    Application Description
    Biodegradation Assessment Confirms and quantifies the in-situ degradation of contaminants by measuring the enrichment of heavy isotopes (e.g., ¹³C) in the residual pollutant pool. enviro.wiki
    Source Apportionment Differentiates between multiple sources of contamination by comparing the unique isotopic "fingerprints" of the compounds. provectusenvironmental.comfrtr.gov
    Pathway Elucidation Helps to identify different degradation pathways (e.g., aerobic vs. anaerobic) by analyzing the specific isotopic fractionation patterns they produce. enviro.wiki

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